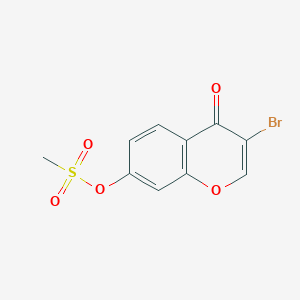

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

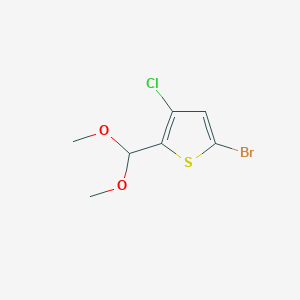

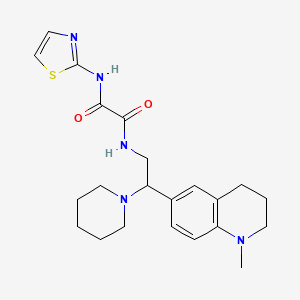

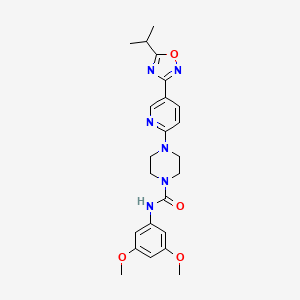

“3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” is a chemical compound with the molecular formula C10H7BrO5S and a molecular weight of 319.13. It is related to the class of compounds known as coumarins , which are a type of oxa-heterocycle consisting of a benzene ring fused with an α-pyrone nucleus .

Synthesis Analysis

While specific synthesis methods for “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” were not found, related compounds have been synthesized using various methods. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule, respectively . Additionally, density functional theory (DFT) calculations can be used to study the geometrical parameters, bond lengths, and bond angles .Chemical Reactions Analysis

The chemical reactions involving “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” can be studied using various techniques. For example, electrospray ionization mass spectrometry (ESI-MS) can be used to study the fragmentation routes of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” can be analyzed using various techniques. For instance, the melting point can be determined experimentally . Additionally, NMR spectroscopy can provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Manganese Dioxide-Methanesulfonic Acid Promoted Alkylation

A study by Liu et al. (2013) describes a manganese dioxide (MnO2) and methanesulfonic acid (CH3SO3H) oxidation system used to efficiently promote direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This process highlights the utility of methanesulfonic acid in facilitating oxidative alkylation reactions under environmentally friendly conditions (Liu et al., 2013).

Ring Opening of Epoxy Alcohol Methanesulfonates

Gao et al. (1991) investigated the reaction of 2,3-epoxy-1-ol methanesulfonates with diethylaluminum chloride, leading to regioselectively corresponding 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates. The study demonstrates the use of methanesulfonates in ring-opening reactions to produce structurally defined products with high yields (Gao et al., 1991).

Synthesis of Bis(4-hydroxy-2H-chromen-2-ones)

Qi et al. (2014) achieved efficient synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) via a methanesulfonic acid-catalyzed, microwave-assisted reaction. This study highlights the role of methanesulfonic acid in catalyzing reactions that form complex organic molecules, showcasing its potential in the synthesis of chromen derivatives (Qi et al., 2014).

Microbial Metabolism of Methanesulfonic Acid

Kelly and Murrell (1999) explored the microbial metabolism of methanesulfonic acid, a stable strong acid important in the biogeochemical cycling of sulfur. The study provides insights into how methanesulfonic acid is utilized by aerobic bacteria as a sulfur source, indicating its environmental significance and potential applications in biotechnology (Kelly & Murrell, 1999).

Orientations Futures

The future directions for research on “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmacological activities could be investigated further, given the diverse activities exhibited by related coumarin compounds .

Propriétés

IUPAC Name |

(3-bromo-4-oxochromen-7-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO5S/c1-17(13,14)16-6-2-3-7-9(4-6)15-5-8(11)10(7)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNZKXUPBJKEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)

![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)

![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2978119.png)